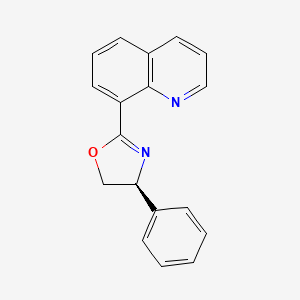

(S)-4-Phenyl-2-(quinolin-8-YL)-4,5-dihydrooxazole

Description

(S)-4-Phenyl-2-(quinolin-8-yl)-4,5-dihydrooxazole is a chiral oxazoline derivative characterized by a phenyl group at the 4-position and a quinolin-8-yl substituent at the 2-position of the dihydrooxazole ring. Its synthesis typically involves enantioselective routes starting from (S)-(+)-2-phenylglycinol, achieving high yields (83.2–94.5%) and exceptional enantiomeric purity (>99%) . The compound is commercially available (CAS: 220628-99-9, 98% purity) and is widely used in asymmetric catalysis and materials science due to its rigid, planar quinoline moiety, which facilitates π-π stacking and metal coordination .

Properties

IUPAC Name |

(4S)-4-phenyl-2-quinolin-8-yl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O/c1-2-6-13(7-3-1)16-12-21-18(20-16)15-10-4-8-14-9-5-11-19-17(14)15/h1-11,16H,12H2/t16-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKAXTVNUHSGHTR-MRXNPFEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(O1)C2=CC=CC3=C2N=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N=C(O1)C2=CC=CC3=C2N=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Phenyl-2-(quinolin-8-YL)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 8-aminoquinoline with a suitable phenyl-substituted oxirane in the presence of a base, leading to the formation of the oxazole ring . The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and bases like potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of recyclable catalysts can be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-4-Phenyl-2-(quinolin-8-YL)-4,5-dihydrooxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

(S)-4-Phenyl-2-(quinolin-8-YL)-4,5-dihydrooxazole has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-4-Phenyl-2-(quinolin-8-YL)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety can intercalate with DNA, while the oxazole ring can form hydrogen bonds with amino acid residues in proteins, leading to inhibition or activation of biological pathways .

Comparison with Similar Compounds

Substituent Variations in the Dihydrooxazole Core

The electronic and steric properties of dihydrooxazole derivatives are highly sensitive to substituent modifications. Key analogs include:

Key Observations :

- Quinoline vs. Pyridine: The quinolin-8-yl group in the target compound provides extended π-conjugation, enhancing stability in metal complexes compared to pyridinyl analogs .

- Steric Effects : Bulky substituents (e.g., isopropyl in ) hinder coordination flexibility, whereas phenyl groups balance steric and electronic demands.

- Halogenation : Brominated derivatives (e.g., ) exhibit unique intermolecular interactions (CH-Br, π-π stacking), influencing crystallinity and solubility.

Biological Activity

(S)-4-Phenyl-2-(quinolin-8-YL)-4,5-dihydrooxazole, identified by its CAS number 220628-99-9, is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound through various studies and findings.

- Molecular Formula : C18H14N2O

- Molecular Weight : 274.32 g/mol

- Structure : The compound features a quinoline moiety, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxazole derivatives, including this compound. A study conducted on related compounds demonstrated broad-spectrum antifungal activity against various pathogens.

Key Findings :

- Antifungal Efficacy : Compounds similar to this compound exhibited minimum inhibitory concentration (MIC) values ranging from 0.03 to 0.5 μg/mL against Candida albicans and from 0.25 to 2 μg/mL against Cryptococcus neoformans and Aspergillus fumigatus .

- Metabolic Stability : Some derivatives showed high metabolic stability in human liver microsomes, with half-lives exceeding 69 minutes .

Anticancer Activity

The anticancer properties of this compound have also been explored. Research indicates that oxazole derivatives can inhibit cancer cell proliferation through various mechanisms.

Research Insights :

- Mechanisms of Action : Similar compounds have been shown to induce apoptosis in cancer cells by interfering with critical cellular pathways .

- In Vitro Studies : In vitro evaluations indicated significant antiproliferative effects against several cancer cell lines, suggesting that this compound may serve as a lead compound for further anticancer drug development.

Case Studies and Experimental Data

The following table summarizes the biological activities reported for this compound and related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.